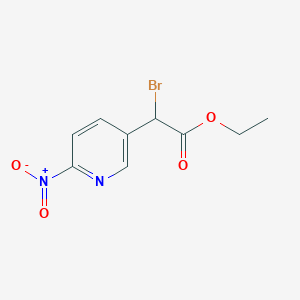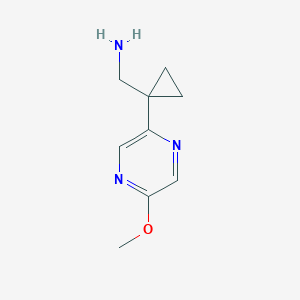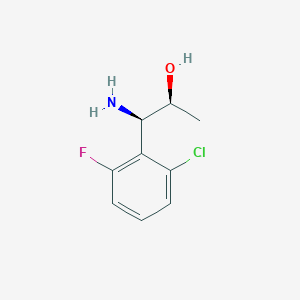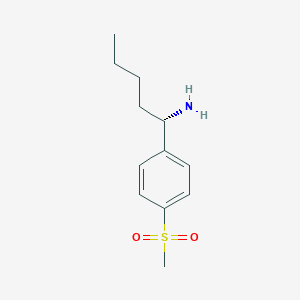
Ethyl 2-bromo-2-(6-nitropyridin-3-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate is an organic compound with the molecular formula C9H9BrN2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-(6-nitropyridin-3-yl)acetate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic substitution: Corresponding substituted pyridine derivatives.
Reduction: Ethyl 2-amino-2-(6-aminopyridin-3-yl)acetate.
Hydrolysis: 2-bromo-2-(6-nitropyridin-3-yl)acetic acid.
Scientific Research Applications
Ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and nitro groups play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-2-(5-nitropyridin-3-yl)acetate
- Ethyl 2-chloro-2-(6-nitropyridin-3-yl)acetate
- Ethyl 2-bromo-2-(6-aminopyridin-3-yl)acetate
Uniqueness
Ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate is unique due to the presence of both bromine and nitro groups on the pyridine ring. This combination imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs. The position of the nitro group also influences its electronic properties and reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H9BrN2O4 |
|---|---|
Molecular Weight |
289.08 g/mol |
IUPAC Name |
ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H9BrN2O4/c1-2-16-9(13)8(10)6-3-4-7(11-5-6)12(14)15/h3-5,8H,2H2,1H3 |
InChI Key |
PDLZODVKHVHLKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13050931.png)

![4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13050940.png)




![1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13050986.png)




![2-Bromothieno[2,3-d]thiazole](/img/structure/B13051005.png)
